PERFLUORO-ISO-PROPYLCYCLOHEXANE
Overview
Description
Perfluoro-iso-propylcyclohexane: is a highly fluorinated organic compound with the molecular formula C9F18 . It is characterized by its unique structure, which includes a cyclohexane ring substituted with perfluoro-iso-propyl groups. This compound is known for its exceptional chemical stability, high thermal resistance, and low surface energy, making it valuable in various industrial applications .
Mechanism of Action
Mode of Action
Pfcs are known to interact with cell signaling and nuclear receptors, such as nf-κb and ppars . They can alter calcium signaling and homeostasis in immune cells, and modulate immune cell populations .
Biochemical Pathways
PFCs, including Perfluoro-iso-propylcyclohexane, can affect multiple biochemical pathways. They can cause oxidative stress and impact fatty acid metabolism, leading to secondary effects on the immune system .
Pharmacokinetics
Pfcs are known for their persistence in the environment and potential bioaccumulative properties .
Result of Action
Exposure to pfcs has been associated with adverse effects on the immune system, including both immunosuppression and immunoenhancement .
Biochemical Analysis
Biochemical Properties
Perfluoro(isopropylcyclohexane) plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It has been observed to interact with enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, perfluorinated compounds, including Perfluoro(isopropylcyclohexane), can act as sorbents for biologically active compounds such as lipids and proteins . These interactions can alter the biochemical pathways and reactions in which these biomolecules are involved.
Cellular Effects
Perfluoro(isopropylcyclohexane) has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that perfluorinated compounds can induce activation of certain transcription factors, such as p53, and inhibit others, like the androgen receptor and NR1D1 . These changes can lead to alterations in cellular behavior and function, impacting processes such as cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of Perfluoro(isopropylcyclohexane) involves its interactions with biomolecules at the molecular level. This compound can bind to specific proteins and enzymes, leading to inhibition or activation of their activity. For example, perfluorinated compounds have been shown to interact with the DNA-binding domain of certain transcription factors, influencing gene expression . Additionally, Perfluoro(isopropylcyclohexane) can affect enzyme activity by altering their conformation or stability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Perfluoro(isopropylcyclohexane) can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have indicated that perfluorinated compounds can remain stable in biological systems for extended periods, leading to prolonged effects on cellular processes . The degradation of these compounds can also result in the formation of metabolites that may have different biochemical properties and effects.
Dosage Effects in Animal Models
The effects of Perfluoro(isopropylcyclohexane) vary with different dosages in animal models. At lower doses, this compound may have minimal or beneficial effects on cellular function. At higher doses, it can exhibit toxic or adverse effects. For instance, high doses of perfluorinated compounds have been associated with disruptions in metabolic processes and organ function . It is essential to determine the threshold levels at which these effects occur to ensure safe and effective use of this compound in various applications.
Metabolic Pathways
Perfluoro(isopropylcyclohexane) is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can influence metabolic flux and metabolite levels within cells. For example, perfluorinated compounds can affect lipid metabolism by interacting with enzymes involved in lipid synthesis and degradation . Additionally, Perfluoro(isopropylcyclohexane) can influence the activity of enzymes involved in oxidative stress responses, impacting cellular redox balance.
Transport and Distribution
The transport and distribution of Perfluoro(isopropylcyclohexane) within cells and tissues are critical factors that determine its biological effects. This compound can interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . The distribution of Perfluoro(isopropylcyclohexane) can affect its activity and function, as well as its potential toxicity.
Subcellular Localization
Perfluoro(isopropylcyclohexane) exhibits specific subcellular localization, which can impact its activity and function. This compound may be directed to particular compartments or organelles within cells through targeting signals or post-translational modifications. The subcellular localization of Perfluoro(isopropylcyclohexane) can influence its interactions with other biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Perfluoro-iso-propylcyclohexane can be synthesized through the fluorination of iso-propylcyclohexane using elemental fluorine or other fluorinating agents under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent unwanted side reactions. The process involves the stepwise replacement of hydrogen atoms with fluorine atoms, resulting in the formation of the fully fluorinated compound .
Industrial Production Methods: Industrial production of this compound involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The production process is carefully monitored to ensure the purity and yield of the final product. The compound is then purified through distillation or other separation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Perfluoro-iso-propylcyclohexane is relatively inert due to the strong carbon-fluorine bonds. it can undergo certain reactions under specific conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of perfluorinated carboxylic acids or other oxidized products.
Reduction: Reduction reactions are less common but can occur under extreme conditions, potentially breaking some of the carbon-fluorine bonds.
Substitution: Nucleophilic substitution reactions can occur, although they require highly reactive nucleophiles and specific conditions
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or ozone.
Reduction: Metal hydrides or catalytic hydrogenation under high pressure.
Substitution: Strong nucleophiles like alkoxides or amines under elevated temperatures
Major Products Formed:
Oxidation: Perfluorinated carboxylic acids.
Reduction: Partially fluorinated hydrocarbons.
Substitution: Fluorinated derivatives with substituted functional groups
Scientific Research Applications
Chemistry: Perfluoro-iso-propylcyclohexane is used as a solvent and reagent in various chemical reactions, particularly in fluorine chemistry. Its stability and inertness make it an ideal medium for reactions involving highly reactive species .
Biology and Medicine: In biological and medical research, this compound is used in the development of imaging agents and drug delivery systems. Its biocompatibility and ability to dissolve gases make it useful in oxygen transport and imaging applications .
Industry: The compound is employed in the production of high-performance lubricants, coatings, and surfactants. Its low surface energy and chemical resistance make it valuable in applications requiring non-stick and anti-corrosive properties .
Comparison with Similar Compounds
- Perfluorooctanoic acid (PFOA)
- Perfluorooctanesulfonic acid (PFOS)
- Perfluorodecalin
Comparison: Perfluoro-iso-propylcyclohexane differs from other perfluorinated compounds in its structure and specific properties. Unlike perfluorooctanoic acid and perfluorooctanesulfonic acid, which are linear molecules, this compound has a cyclic structure, contributing to its unique physical and chemical characteristics. Additionally, its lower surface energy and higher thermal stability make it suitable for specialized industrial applications .
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6-undecafluoro-6-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)cyclohexane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9F18/c10-1(2(11,8(22,23)24)9(25,26)27)3(12,13)5(16,17)7(20,21)6(18,19)4(1,14)15 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQHQHZMHCGTFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(F)(F)F)(C(F)(F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9F18 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60436109 | |
Record name | Undecafluoro(1,1,1,2,3,3,3-heptafluoropropan-2-yl)cyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60436109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
423-02-9 | |
Record name | Undecafluoro(1,1,1,2,3,3,3-heptafluoropropan-2-yl)cyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60436109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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